molecular formula C7H4Cl2O2 B12396477 2,6-Dichlorobenzoic acid-d3

2,6-Dichlorobenzoic acid-d3

Cat. No.: B12396477
M. Wt: 194.03 g/mol
InChI Key: MRUDNSFOFOQZDA-CBYSEHNBSA-N
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Description

2,6-Dichlorobenzoic acid-d3 is a deuterium-labeled derivative of 2,6-Dichlorobenzoic acid. It is a stable isotope compound where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for detailed studies of metabolic and pharmacokinetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzoic acid-d3 typically involves the chlorination of benzoic acid derivatives. One common method starts with 2,6-dichlorobenzaldehyde, which undergoes chlorination in the presence of an organic solvent and a chlorinating agent to form 2,6-dichlorobenzoyl chloride. This intermediate is then hydrolyzed under alkaline conditions and subsequently acidified to yield 2,6-Dichlorobenzoic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzoic acid-d3 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.

    Esterification: The compound can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products Formed

Scientific Research Applications

2,6-Dichlorobenzoic acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and studies of chemical kinetics.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzoic acid-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the metabolic and pharmacokinetic profiles of drugs. This is due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions. The compound can act as a tracer, allowing researchers to study the detailed pathways and mechanisms of drug metabolism .

Comparison with Similar Compounds

2,6-Dichlorobenzoic acid-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its ability to provide detailed insights into chemical and biochemical processes due to the presence of deuterium.

Properties

Molecular Formula

C7H4Cl2O2

Molecular Weight

194.03 g/mol

IUPAC Name

2,6-dichloro-3,4,5-trideuteriobenzoic acid

InChI

InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D

InChI Key

MRUDNSFOFOQZDA-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)C(=O)O)Cl)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)Cl

Origin of Product

United States

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